molecular formula C15H16ClN3O2 B2599359 Tacedinaline hydrochloride CAS No. 1299346-14-7

Tacedinaline hydrochloride

Cat. No.: B2599359
CAS No.: 1299346-14-7
M. Wt: 305.76 g/mol
InChI Key: VTEWULVTDZRPEI-UHFFFAOYSA-N
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Description

Role of Histone Deacetylases (HDACs) in Gene Expression and Chromatin Dynamics

Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in epigenetic regulation. mdpi.combohrium.com They remove acetyl groups from lysine (B10760008) residues on histone proteins, which are the core components of chromatin—the complex of DNA and proteins that forms chromosomes. mdpi.comnih.gov The acetylation state of histones is a key determinant of chromatin structure. The removal of acetyl groups by HDACs leads to a more condensed chromatin structure, which is generally associated with transcriptional repression, as it limits the access of transcription factors and RNA polymerase to the DNA. mdpi.comfrontiersin.org Conversely, histone acetyltransferases (HATs) add acetyl groups, leading to a more relaxed chromatin state and transcriptional activation. mdpi.comfrontiersin.org Beyond their effects on histones, HDACs can also deacetylate non-histone proteins, thereby influencing a wide range of cellular processes. guidetopharmacology.org

Human HDACs are categorized into four main classes based on their sequence homology to yeast HDAC proteins, their size, and cellular localization. nih.govwikipedia.org

Class I includes HDAC1, HDAC2, HDAC3, and HDAC8. These are primarily located in the nucleus and are ubiquitously expressed in various tissues. nih.govrsc.org

Class II is further divided into two subclasses:

Class IIa : HDAC4, HDAC5, HDAC7, and HDAC9. nih.gov

Class IIb : HDAC6 and HDAC10. nih.gov Class II HDACs can shuttle between the nucleus and the cytoplasm and exhibit more tissue-specific expression patterns. wikipedia.orgnih.gov

Class III consists of the sirtuins (SIRT1-7), which are structurally distinct from the classical HDACs and require NAD+ as a cofactor for their activity. nih.govmdpi.com

Class IV contains a single member, HDAC11, which shares features with both Class I and Class II HDACs. guidetopharmacology.orgmdpi.com

ClassSubclassHDAC IsoformsPrimary LocalizationCofactor
Class I-HDAC1, HDAC2, HDAC3, HDAC8NucleusZn2+
Class IIIIaHDAC4, HDAC5, HDAC7, HDAC9Nucleus and CytoplasmZn2+
IIbHDAC6, HDAC10
Class III-SIRT1-7Nucleus, Cytoplasm, MitochondriaNAD+
Class IV-HDAC11NucleusZn2+

The different classes and subclasses of HDACs exhibit distinct functional roles, often through their incorporation into large multi-protein complexes that direct them to specific genomic loci.

Class I HDACs (HDAC1, 2, and 3) are core components of major co-repressor complexes like Sin3A, NuRD, and CoREST, and are fundamentally involved in cell proliferation and survival. nih.govrsc.org HDAC8, while also in Class I, can function as a single polypeptide. rsc.org

Class IIa HDACs (HDAC4, 5, 7, and 9) have relatively weak deacetylase activity on their own and often function as scaffolds, recruiting other proteins, including Class I HDACs, to regulate gene expression. nih.govjci.org They play significant roles in tissue-specific developmental processes. nih.gov

Class IIb HDACs (HDAC6 and 10) have unique structures with two catalytic domains (in HDAC6) and are primarily cytoplasmic, targeting non-histone proteins involved in cell motility and protein degradation. wikipedia.orgmdpi.com

Class III Sirtuins are involved in a wide range of cellular processes, including metabolism, stress responses, and aging. mdpi.com

Class IV HDAC11 is the most recently discovered and its functions are still being actively investigated, but it is believed to be involved in regulating the immune system. mdpi.com

Rationale for Targeting HDACs in Academic Research

The central role of HDACs in regulating gene expression has made them a compelling target for academic research, particularly in the context of diseases characterized by aberrant gene expression, such as cancer. bohrium.commusechem.com

Dysregulation of HDAC activity is a common feature in many cancers, often leading to the silencing of tumor suppressor genes. frontiersin.orgmusechem.com Inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of these silenced genes. musechem.com This can, in turn, induce a variety of anti-cancer effects, including:

Cell Cycle Arrest: HDAC inhibitors can halt the progression of the cell cycle, preventing cancer cells from dividing. bohrium.comfrontiersin.org

Apoptosis (Programmed Cell Death): They can trigger the intrinsic and extrinsic pathways of apoptosis, leading to the self-destruction of cancer cells. bohrium.comfrontiersin.org

Differentiation: HDAC inhibitors can promote the differentiation of cancer cells, causing them to lose their malignant properties. usbio.net

Inhibition of Angiogenesis: They can interfere with the formation of new blood vessels that tumors need to grow. usbio.net

Modulation of the Immune Response: HDAC inhibition can enhance the immunogenicity of tumor cells, making them more susceptible to immune attack. frontiersin.org

The discovery of HDAC inhibitors predates the development of Tacedinaline (B1681204). Early research identified natural products with HDAC inhibitory activity. One of the first and most well-known is Trichostatin A (TSA) , a hydroxamic acid isolated from Streptomyces hygroscopicus. TSA is a potent, broad-spectrum HDAC inhibitor that has been instrumental as a research tool for understanding the biological roles of HDACs. Another early example is sodium butyrate , a short-chain fatty acid that also exhibits HDAC inhibitory properties, albeit with lower potency than TSA. These early discoveries validated the concept of targeting HDACs for therapeutic purposes and paved the way for the development of synthetic inhibitors like Tacedinaline with potentially improved pharmacological properties.

Tacedinaline Hydrochloride: A Specific Inhibitor Profile

This compound (CI-994) is a member of the benzamide (B126) class of HDAC inhibitors. ncats.iomdpi.com It exhibits selectivity for Class I HDACs. selleckchem.com Specifically, it has been shown to inhibit HDAC1, HDAC2, and HDAC3 with IC50 values of 0.9 µM, 0.9 µM, and 1.2 µM, respectively. selleckchem.commedchemexpress.comcaymanchem.com Its inhibitory activity against HDAC8 is significantly lower (IC50 >20 µM). selleckchem.comcaymanchem.com

IC50 Values of Tacedinaline for Class I HDACs
HDAC IsoformIC50 (µM)
HDAC10.9
HDAC20.9
HDAC31.2
HDAC8>20

The mechanism of action of Tacedinaline involves the inhibition of histone deacetylation, which can lead to cell cycle arrest and apoptosis in cancer cells. usbio.netmedchemexpress.com Research has explored its potential in various cancer models, and it has been investigated in clinical trials. ncats.iodrugbank.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-N-(2-aminophenyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.ClH/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16;/h2-9H,16H2,1H3,(H,17,19)(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEWULVTDZRPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299346-14-7
Record name N-(2-aminophenyl)-4-acetamidobenzamide hydrochloride
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Tacedinaline Hydrochloride As a Class I Histone Deacetylase Inhibitor

Identification and Early Academic Characterization of Tacedinaline (B1681204) Hydrochloride

Tacedinaline hydrochloride, also known as CI-994 or Acetyldinaline, is a novel antitumor agent identified for its unique mechanism of action. nih.gov It is the acetylated metabolite of dinaline, a compound previously recognized for its cytotoxic and cytostatic activities against various murine and human tumor models. nih.gov

Early preclinical screening demonstrated the wide-spectrum antitumor activity of Tacedinaline. medchemexpress.com In preclinical models, CI-994 showed efficacy against all eight solid tumors tested, including pancreatic ductal adenocarcinoma, colon adenocarcinoma, mammary adenocarcinoma, and human prostate carcinoma. nih.gov More recent comparative high-throughput epigenetic drug screens have further highlighted its potential. In a screen of 78 epigenetic inhibitors across various brain tumor models, histone deacetylase inhibitors (HDACi) as a class showed preferential activity in MYC-driven medulloblastoma. nih.govresearchgate.netnih.gov A subsequent focused re-screen of 20 HDACi identified Tacedinaline (CI-994) as the most selectively active compound for this specific type of tumor. nih.govbmj.com

Tacedinaline is an orally bioavailable, small molecule belonging to the benzanilide (B160483) class of organic compounds. bmj.comdrugbank.com Specifically, it is a member of the aminophenyl benzamide (B126) group of histone deacetylase inhibitors. medchemexpress.com The chemical structure of HDAC inhibitors typically consists of three main parts: a cap group, a linker, and a zinc-binding group (ZBG) that interacts with the active site of the enzyme. nih.gov

In Tacedinaline, the benzamide moiety is a key structural feature. nih.govexplorationpub.com Benzamide-based HDAC inhibitors like Tacedinaline are recognized as class I selective inhibitors. nih.gov The design of these inhibitors often incorporates a benzamide unit linked to a 2-amino anilide group, which serves as the ZBG. explorationpub.com This specific structural arrangement is favorable for interacting with the catalytic tunnel of class I HDACs, which is surrounded by hydrophobic phenylalanine residues, allowing for stabilizing π–π stacking interactions. explorationpub.com The 2-amino anilide ZBG is particularly suited for the active sites of HDACs 1, 2, and 3, which have a more spacious compartment at the base of their catalytic tunnels compared to other HDAC classes. explorationpub.com

Molecular Mechanism of Action of this compound

Tacedinaline functions as a selective inhibitor of class I histone deacetylases (HDACs). selleckchem.com This class of enzymes, which includes HDAC1, HDAC2, HDAC3, and HDAC8, plays a crucial role in regulating gene expression through the deacetylation of histone proteins. nih.gov

Tacedinaline demonstrates potent inhibitory activity against the class I isoforms HDAC1, HDAC2, and HDAC3. medchemexpress.comselleckchem.com Its mechanism of action involves arresting the cell cycle and may involve the inhibition of histone deacetylation. medchemexpress.com In cell-free assays using recombinant human HDACs, the compound exhibits strong, comparable inhibition for the first three isoforms of this class. medchemexpress.comselleckchem.com

The specific inhibitory concentrations (IC50) highlight this potency.

HDAC IsoformIC50 (µM)
HDAC10.9
HDAC20.9
HDAC31.2
Data sourced from in vitro cell-free assays. medchemexpress.comselleckchem.com

While potent against HDACs 1, 2, and 3, Tacedinaline shows significantly less activity against other isoforms, such as HDAC8, another member of the class I family. selleckchem.com This differential selectivity is a key characteristic of its molecular profile. The IC50 value for HDAC8 is substantially higher than for the other class I isoforms, indicating a much lower inhibitory effect. selleckchem.com A derivative of Tacedinaline, known as BRD2492, has been shown to have high selectivity for HDAC1 and HDAC2 over HDAC3 by more than 100-fold in in-vitro assays. nih.gov

HDAC IsoformIC50 (µM)
HDAC10.9
HDAC20.9
HDAC31.2
HDAC8>20
Data illustrating the differential selectivity of Tacedinaline. selleckchem.com

Zinc-Binding Group (ZBG) Interactions within the Catalytic Site

The mechanism of action for this compound is centered on its interaction with the catalytic site of Class I HDAC enzymes. A critical feature of HDAC inhibitors is a zinc-binding group (ZBG) that coordinates with the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site pocket. nih.govtandfonline.com In Tacedinaline, the o-aminoanilide or benzamide moiety serves as the ZBG. nih.govtandfonline.com

This group mimics the acetyl-lysine substrate of the enzyme. The inhibitor occupies the catalytic tunnel, with the benzamide group chelating the catalytic zinc ion. nih.gov This interaction is crucial and decisive for the inhibitory activity of the compound, as it blocks the binding of the natural substrate and prevents the deacetylation reaction from occurring. tandfonline.com The selectivity of benzamide derivatives like Tacedinaline for Class I HDACs is a notable feature of this particular ZBG. nih.gov

Allosteric or Indirect Modulatory Effects

The primary mechanism of this compound's inhibitory activity is through direct competitive binding at the catalytic active site, characterized by the interaction of its zinc-binding group with the zinc cofactor. Current research literature focuses on this direct mode of action. There is no significant evidence to suggest that Tacedinaline exerts its effects through allosteric modulation (binding to a site other than the active site to alter enzyme conformation) or other indirect modulatory mechanisms. Its function is understood as a direct blockade of the enzyme's catalytic machinery.

Impact on Histone Acetylation Dynamics

As a direct consequence of inhibiting HDAC1, HDAC2, and HDAC3, this compound causes a significant shift in histone acetylation dynamics, leading to histone hyperacetylation. axonmedchem.comadooq.com This alteration is a key element of its biological activity. cancer.gov Studies have demonstrated that treatment with Tacedinaline leads to an increased level of acetylated histone H3 in both in vitro and in vivo models. axonmedchem.comresearchgate.net

More specifically, research has identified increased acetylation of particular lysine (B10760008) residues on histone tails. For example, administration of Tacedinaline has been shown to increase the acetylation of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac) at the promoter region of specific genes, such as the dopamine (B1211576) 2 receptor (Drd2) gene in the striatum of aged mice. frontiersin.orgnih.govnih.gov This targeted increase in acetylation at gene promoters is a fundamental mechanism by which Tacedinaline modulates gene transcription and influences cellular function. frontiersin.org The combined action of Tacedinaline and a learning stimulus has also been shown to elicit enhancer histone acetylation in pathways that improve memory performance, underscoring its role in modulating the epigenetic landscape. nih.gov

Influence on Non-Histone Protein Acetylation

The regulatory scope of Class I HDACs extends beyond histone proteins to include a wide array of non-histone targets. nih.gov These include transcription factors, signaling molecules, and cytoskeletal proteins, where reversible lysine acetylation plays a critical role in regulating their stability, localization, and activity. nih.gov Consequently, by inhibiting HDAC1, HDAC2, and HDAC3, this compound can influence the acetylation status and function of these non-histone proteins.

For instance, research has shown that Tacedinaline treatment can induce the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov The RELA subunit of NF-κB is a known non-histone target of HDAC deacetylation. Inhibition of HDACs by Tacedinaline would therefore be expected to alter the acetylation level of RELA, thereby modulating the activity of the NF-κB signaling cascade. This demonstrates that the biological effects of Tacedinaline are not solely due to histone modification but also involve the modulation of key cellular pathways through its impact on non-histone protein acetylation.

Enzyme Kinetics and Binding Characteristics of this compound

Determination of Inhibitory Potency (IC₅₀ and Kᵢ Values)

The inhibitory potency of this compound against Class I HDACs has been quantified in numerous studies through the determination of its half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) values. The compound consistently demonstrates micromolar to sub-micromolar potency against HDAC1, HDAC2, and HDAC3, while showing significantly less activity against HDAC8.

The IC₅₀ values from various cell-free assays are summarized below, highlighting the compound's selectivity profile.

HDAC IsoformIC₅₀ (µM)Source
HDAC10.9 medchemexpress.com, caymanchem.com, selleckchem.com
HDAC1~0.57 sapphirebioscience.com
HDAC20.9 medchemexpress.com, caymanchem.com, selleckchem.com
HDAC2~0.90 sapphirebioscience.com
HDAC31.2 medchemexpress.com, caymanchem.com, selleckchem.com
HDAC8>20 caymanchem.com, selleckchem.com
HDAC8>100 sapphirebioscience.com

In addition to IC₅₀ values, the inhibitor constant (Kᵢ), which represents the equilibrium dissociation constant, provides a more direct measure of binding affinity. Tacedinaline has been shown to have nanomolar potency against its target enzymes.

HDAC IsoformKᵢ (nM)Source
HDAC137 drugbank.com
HDAC1160 nih.gov
HDAC2370 nih.gov
HDAC388 nih.gov

Analysis of Binding Kinetics (e.g., Slow-Binding, Tight-Binding Mechanisms)

Beyond simple potency metrics, the binding kinetics of an inhibitor—how quickly it associates with and dissociates from its target—are crucial to its pharmacological effect. mdpi.com this compound, as a member of the o-aminoanilide chemotype, exhibits slow-binding inhibition kinetics. nih.gov This is distinct from inhibitors that follow a simple, rapid equilibrium (fast-on/fast-off) model.

Slow-binding kinetics can cause a delay in reaching the final steady-state level of inhibition, which has important implications for assay design and the interpretation of potency data. nih.govbiorxiv.orgbiorxiv.org Detailed kinetic analysis of Tacedinaline revealed that it follows a "mechanism B" type of slow-binding inhibition. nih.gov This mechanism involves an initial rapid formation of an enzyme-inhibitor complex (EI) that then undergoes a slower conformational change to a more stable, tightly-bound complex (EI*). nih.gov This behavior is characterized as slow, tight-binding inhibition, particularly against HDAC1 and HDAC2. nih.gov Such a kinetic profile, featuring a low dissociation rate and an extended residence time on the target enzyme, can lead to a more durable pharmacological effect. nih.gov

Target Residence Time Considerations in Enzyme Inhibition

The efficacy of an enzyme inhibitor is not solely determined by its binding affinity (often expressed as IC50 or Ki) but also by the duration of the drug-target interaction, a concept known as target residence time. Target residence time is the reciprocal of the dissociation rate constant (k_off) and represents how long an inhibitor remains bound to its target enzyme. A longer residence time can lead to a more sustained biological effect, even after the concentration of the free drug has decreased in the body.

Many potent inhibitors of Class I HDACs, including those targeting HDACs 1, 2, and 3, are characterized by slow-binding kinetics. This type of inhibition often involves a two-step mechanism: an initial rapid binding followed by a slower conformational change that results in a more stable enzyme-inhibitor complex. This slow dissociation from the target leads to an extended residence time.

Slow-binding inhibitors with long residence times are pursued in drug design to maximize a compound's biological impact. The prolonged inhibition of the target enzyme can be particularly advantageous. For HDAC inhibitors, this sustained action ensures that the epigenetic modifications, such as histone acetylation, are maintained for a significant period, which can be crucial for achieving the desired therapeutic outcome. While the general principles of slow-binding kinetics and long residence times are well-established for many potent Class I HDAC inhibitors, specific kinetic data detailing the precise residence time of this compound on its target enzymes is an area for further detailed investigation.

Preclinical Pharmacological and Cellular Effects of Tacedinaline Hydrochloride

Cellular Responses in In Vitro Models

Impact on Cell Proliferation and Viability in Various Cell Lines

Tacedinaline (B1681204) has demonstrated significant antiproliferative activity across a range of human cancer cell lines. A notable aspect of its activity is its selective cytotoxicity towards tumor cells over normal cells. For instance, Tacedinaline inhibits the growth of HCT116 colon cancer cells with an IC50 of 4 µM, while showing minimal effect on normal human mammary epithelial cells (HMECs), which have an IC50 greater than 50 µM. pnas.org

In studies involving MYC-driven medulloblastoma, Tacedinaline (CI-994) was found to cause a significant reduction in cell viability. nih.govbmj.com This effect was pronounced in MYC-driven subtypes, whereas non-MYC-driven medulloblastoma, atypical teratoid/rhabdoid tumor (AT/RT), and glioblastoma cells showed little to no response. nih.govbmj.com Furthermore, treatment with Tacedinaline has been shown to reduce the growth of Colon #38 tumors. In hepatocellular carcinoma (HCC) cells, the combined inhibition of HDAC1 and HDAC2, a key feature of Tacedinaline's activity, leads to growth inhibition. nih.gov

The antiproliferative effects of Tacedinaline are summarized in the table below:

Table 1: Antiproliferative Activity of Tacedinaline in Various Cell Lines
Cell Line Cancer Type Key Findings Reference
A549 Non-small cell lung cancer IC50 of 20.1 μM after 72 hours. medchemexpress.com
HCT116 Colon Cancer IC50 of 4 µM. pnas.org
HMECs Normal human mammary epithelial cells IC50 > 50 µM. pnas.org
MYC-driven Medulloblastoma Medulloblastoma Significant reduction in cell viability. nih.govbmj.com
Non-MYC-driven Medulloblastoma Medulloblastoma Little to no activity. nih.govbmj.com
AT/RT Atypical teratoid/rhabdoid tumor Little to no activity. nih.govbmj.com
Glioblastoma Glioblastoma Little to no activity. nih.govbmj.com
Hepatocellular Carcinoma (HCC) cells Liver Cancer Growth inhibition upon combined HDAC1/2 inhibition. nih.gov
LNCaP Prostate Cancer Reduces tumor growth in a mouse xenograft model. pnas.org
Panc02 Pancreatic Cancer Reduces tumor growth in a murine pancreatic cancer model. pnas.org

Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M phases)

A primary mechanism through which Tacedinaline exerts its antiproliferative effects is the induction of cell cycle arrest. echemi.com As a class of compounds, HDAC inhibitors are known to block cell cycle progression at either the G1 or G2/M phase. wikipedia.org This is achieved by altering the expression of key cell cycle regulatory proteins.

In hepatocellular carcinoma (HCC) cells, the combined inhibition of HDAC1 and HDAC2 by Tacedinaline leads to cell cycle blockage. nih.gov This effect is mediated by the upregulation of cyclin-dependent kinase inhibitors. While specific studies on Tacedinaline's effect on cell cycle phases are part of a broader understanding of HDAC inhibitors, the general consensus points towards arrest in G1 or G2/M phases, which has been observed with other HDAC inhibitors in various cancer cell lines.

Apoptosis Induction and Associated Molecular Events

Tacedinaline has been shown to induce apoptosis, or programmed cell death, in susceptible tumor cell populations. echemi.com In MYC-driven medulloblastoma, the reduction in cell viability caused by Tacedinaline is mediated by the induction of apoptosis. nih.govbmj.com Similarly, in hepatocellular carcinoma (HCC) cells, the combined inhibition of HDAC1 and 2, characteristic of Tacedinaline, leads to apoptosis. nih.gov

The molecular events associated with this apoptosis induction involve the modulation of key regulatory proteins. In HCC, this includes an increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis. nih.gov Furthermore, in breast cancer, Tacedinaline has been noted to suppress the BIRC5 gene, which is responsible for producing an inhibitor of apoptosis protein. imrpress.com

Effects on Cellular Differentiation

Tacedinaline, as an HDAC inhibitor, has the potential to induce differentiation in tumor cells. wikipedia.orgechemi.com This process involves the cell maturing to a more specialized state, which can lead to a less proliferative and more controlled cellular behavior. In the context of leukemia, Tacedinaline has demonstrated impressive differential activity against leukemic cells when compared to normal stem cells, which suggests an influence on the differentiation pathways of these cancer cells. echemi.com The compound has also been included in screening libraries for studying the differentiation of adipocytes. phypha.ir

Modulation of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Histone deacetylase inhibitors as a class have been shown to suppress cancer cell migration and invasion. nih.gov This is often achieved by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, and upregulating cell-cell adhesion molecules like E-cadherin. nih.gov For example, the HDAC inhibitor Vorinostat has been observed to mitigate migration and invasion in breast cancer cells. imrpress.com While direct studies on Tacedinaline's impact on migration and invasion are limited, its function as a class I HDAC inhibitor suggests it is likely to have similar effects. imrpress.com However, one study has suggested a contradictory role in promoting cell migration through the Wnt/β-catenin pathway, indicating that the effects may be context-dependent. scispace.com

Gene Expression and Signaling Pathway Modulation

Tacedinaline's primary mechanism of action, the inhibition of HDACs, leads to significant changes in gene expression and the modulation of various signaling pathways. By causing histone hyperacetylation, Tacedinaline can activate the expression of tumor suppressor genes and other regulatory genes. wikipedia.org

In MYC-driven medulloblastoma, RNA sequencing has revealed that Tacedinaline treatment leads to the induction of the nuclear factor-kB (NF-κB) pathway. nih.govbmj.com This is followed by the expression of transglutaminase 2 (TGM2), which enhances the secretion of inflammatory cytokines and the expression of "eat-me" signals like calreticulin (B1178941) on the cell surface. nih.govbmj.com

In hepatocellular carcinoma, the inhibition of HDAC1 and HDAC2 by Tacedinaline results in the upregulation of the cyclin-dependent kinase inhibitors p21Waf1/Cip1 and p19INK4d. nih.gov This is achieved through the increased acetylation of H3K18, H3K56, and H4K12 in the promoter regions of these genes, leading to a decrease in the expression of cyclin-dependent kinases. nih.gov

Furthermore, in breast cancer, Tacedinaline has been found to suppress the BIRC5 gene, which is overexpressed in triple-negative breast cancer and acts to inhibit apoptosis. imrpress.com In the context of the central nervous system, Tacedinaline has been shown to modulate the expression of the dopamine (B1211576) receptor D2 (Drd2) gene by affecting histone acetylation at its promoter. nih.gov

The table below summarizes the key gene and pathway modulations by Tacedinaline.

Table 2: Gene Expression and Signaling Pathway Modulation by Tacedinaline
Cell/Tissue Type Pathway/Gene Modulated Effect of Tacedinaline Reference
MYC-driven Medulloblastoma NF-κB pathway Induction nih.govbmj.com
MYC-driven Medulloblastoma TGM2 Upregulation nih.govbmj.com
Hepatocellular Carcinoma p21Waf1/Cip1, p19INK4d Upregulation nih.gov
Hepatocellular Carcinoma Cyclin-dependent kinases Decreased expression nih.gov
Breast Cancer (TNBC) BIRC5 Suppression imrpress.com
Brain (Striatum) Drd2 Modulates expression via histone acetylation nih.gov

Regulation of Specific Gene Promoters (e.g., Drd2 gene)

Tacedinaline has been shown to modulate the expression of specific genes by altering histone acetylation at their promoter regions. A notable example is its effect on the dopamine D2 receptor gene (Drd2). In aged mice, administration of Tacedinaline led to increased acetylation of histone H3 at lysines 18 and 27 (H3K18ac and H3K27ac) at the Drd2 promoter in the striatum. nih.govnih.gov This epigenetic modification was associated with a subsequent increase in Drd2 mRNA and D2 receptor (D2R) protein expression, suggesting a restoration of D2R levels which are often diminished with age. nih.govnih.gov The DRD2 gene, located on chromosome 11q22-23, encodes the D2 subtype of the dopamine receptor, a G-protein coupled receptor that plays a crucial role in neurotransmission. nih.govgenecards.org

Activation or Repression of Transcription Factors (e.g., NF-κB)

Tacedinaline can influence the activity of key transcription factors, including Nuclear Factor-kappaB (NF-κB). In studies involving MYC-driven medulloblastoma, treatment with Tacedinaline induced the NF-κB pathway. nih.govnih.govnih.gov This activation is significant as NF-κB is a critical regulator of inflammatory responses and cell survival. The protein product of the ANKK1 gene, which is linked to the DRD2 gene, is considered a negative regulator of NF-κB. plos.org Tacedinaline's influence on NF-κB suggests a mechanism by which it can modulate the tumor microenvironment. nih.govplos.org Histone deacetylase inhibitors, as a class, are known to affect the acetylation status and activity of numerous non-histone proteins, including transcription factors like p53 and NF-κB. wikipedia.org

Crosstalk with DNA Damage Response Pathways (e.g., ATM, p53, BRCA1, CHK2)

The cellular response to DNA damage is a critical component of cancer therapy. Histone deacetylase inhibitors like Tacedinaline can interfere with these pathways. HDACs, particularly HDAC1 and HDAC2, are integral to the DNA damage response (DDR). nih.gov They have been shown to interact with Ataxia-Telangiectasia Mutated (ATM), a key kinase in the DDR, and their inhibition can lead to reduced ATM activation and decreased p53 activation. nih.gov The process of repairing double-strand breaks (DSBs), a severe form of DNA damage, involves complex signaling and repair machinery. nih.gov HDAC inhibitors can sensitize cancer cells to DNA damaging agents by impairing their ability to repair such lesions. nih.gov The interplay between HDACs and key DNA damage checkpoint proteins like ATR and ATM, as well as repair proteins, highlights a crucial aspect of Tacedinaline's mechanism. nih.gov

Influence on Macrophage-Mediated Phagocytosis Pathways

A significant finding in the preclinical evaluation of Tacedinaline is its ability to enhance macrophage-mediated phagocytosis of tumor cells. In MYC-driven medulloblastoma, Tacedinaline treatment was found to sensitize tumor cells to this immune surveillance mechanism. nih.govnih.govresearchgate.net This effect is linked to the induction of the NF-κB pathway, which in turn leads to the expression of transglutaminase 2 (TGM2) and the cell surface display of "eat-me" signals like calreticulin. nih.govnih.gov By promoting an inflammatory tumor microenvironment and overcoming immune evasion mechanisms, Tacedinaline facilitates the recognition and engulfment of cancer cells by macrophages. nih.govnih.govnih.gov

Modulation of Inflammatory Cytokine Secretion

Consistent with its role in activating the NF-κB pathway, Tacedinaline has been observed to modulate the secretion of inflammatory cytokines. In medulloblastoma models, its administration led to an enhanced secretion of inflammatory cytokines, a consequence of NF-κB activation and subsequent TGM2 expression. nih.govnih.gov This pro-inflammatory shift within the tumor microenvironment can contribute to its anti-tumor effects by attracting and activating immune cells. Furthermore, studies have shown that Tacedinaline, as a class I HDAC inhibitor, can inhibit the release of certain chemokines like CXCL10 in activated intestinal epithelial cells. semanticscholar.org

Effects on Specific Protein Expression (e.g., D2R, TGM2, calreticulin)

Tacedinaline's influence on cellular function is mediated through the altered expression of specific proteins. As previously mentioned, it increases the expression of the D2 receptor (D2R) in the striatum of aged mice. nih.govnih.gov In the context of cancer, Tacedinaline treatment upregulates the expression of transglutaminase 2 (TGM2) and the cell-surface exposure of calreticulin in MYC-driven medulloblastoma cells. nih.govnih.gov The increase in TGM2 is a downstream effect of NF-κB activation, while the presentation of calreticulin on the cell surface acts as a crucial signal for phagocytosis by macrophages. nih.govnih.gov

In Vivo Preclinical Efficacy Studies in Animal Models

Preclinical studies in animal models have demonstrated the in vivo efficacy of Tacedinaline against certain cancers. In orthotopic xenograft models of MYC-driven medulloblastoma, Tacedinaline exhibited significant anti-tumoral effects, targeting both the primary tumor and metastatic dissemination. nih.govnih.govresearchgate.net Treatment with Tacedinaline led to a reduction in tumor growth and significantly increased survival in tumor-bearing mice. researchgate.net Furthermore, it was observed to reduce the formation of spinal metastases. researchgate.net In other studies, Tacedinaline has shown a broad spectrum of antitumor activity in various solid tumor models. medchemexpress.comnih.gov

Interactive Data Table: In Vivo Efficacy of Tacedinaline in MYC-Driven Medulloblastoma Xenograft Models

Animal ModelCell LineTreatmentOutcomeSignificanceReference
NSG MiceMED8ATacedinalineReduced Tumor Growthp=0.0015 researchgate.net
NSG MiceD425 MEDTacedinalineReduced Tumor Growthp=0.0344 researchgate.net
NSG MiceMED8ATacedinalineIncreased Survivalp=0.0026 researchgate.net
NSG MiceD425 MEDTacedinalineIncreased Survivalp=0.01 researchgate.net
NSG MiceMED8ATacedinalineReduced Spinal Metastasesp=0.005 researchgate.net
NSG MiceD425 MEDTacedinalineReduced Spinal Metastasesp=0.009 researchgate.net

Antitumor Activity in Murine Xenograft Models

Tacedinaline has demonstrated significant antitumor activity in various murine xenograft models. As a class I HDAC inhibitor, it targets HDAC1, HDAC2, and HDAC3. selleckchem.comcaymanchem.com

In a preclinical study, tacedinaline was shown to have a wide spectrum of antitumor activity. medchemexpress.com Specifically, it has been found to reduce tumor growth in an LNCaP mouse xenograft model of human prostate cancer and a Panc02 murine pancreatic cancer model. caymanchem.com The mechanism of action is thought to involve the inhibition of histone deacetylation, leading to cell cycle arrest. medchemexpress.com

Research has also highlighted its efficacy in combination with other anticancer agents. nih.gov For instance, combining tacedinaline with gemcitabine (B846), a drug used in the management of non-small cell lung cancer, resulted in a marked synergistic action in vitro. medchemexpress.com The rationale behind such combinations is that HDAC inhibitors like tacedinaline can increase the acetylation of histones, creating a more open chromatin structure that is more accessible to DNA-targeting agents. nih.gov

Table 1: Antitumor Activity of Tacedinaline in Murine Xenograft Models

Cancer Model Cell Line Effect of Tacedinaline Reference
Prostate Cancer LNCaP Reduced tumor growth. caymanchem.com
Pancreatic Cancer Panc02 Reduced tumor growth. caymanchem.com
Non-Small Cell Lung Cancer A-549, LX-1 Cytostatic effect, increased G0/G1 phase, reduced S phase, increased apoptosis. selleckchem.com
Leukemia BCLO (rat) Inhibited cell growth. selleckchem.com

Evaluation in Specific Disease Animal Models (e.g., MYC-driven medulloblastoma, aged mice)

Tacedinaline has been evaluated in specific animal models, yielding promising results, particularly in MYC-driven medulloblastoma and in studies involving aged mice.

In orthotopic mouse models of MYC-driven medulloblastoma, tacedinaline displayed antitumoral effects at both the primary tumor site and in the metastatic compartment. nih.govnih.gov It was found to significantly reduce tumor growth and the formation of spinal metastases. researchgate.netnih.gov Furthermore, treatment with tacedinaline led to a significant increase in survival in these models. researchgate.netnih.gov The compound was identified as a selectively active agent for MYC-driven medulloblastoma, inducing apoptosis and reducing cell viability with minimal effect on non-MYC-driven medulloblastoma. nih.govresearchgate.net

In aged mice, tacedinaline has been investigated for its potential to mitigate the side effects of antipsychotic drugs. nih.govfrontiersin.org Studies have shown that it can reduce haloperidol-induced motor and memory side effects. frontiersin.orgnih.gov These effects are thought to be mediated through the restoration of dopamine D2 receptor (D2R) expression in the striatum. frontiersin.org

Table 2: Evaluation of Tacedinaline in Specific Disease Animal Models

Disease Model Key Findings Reference
MYC-driven Medulloblastoma Reduced tumor growth and spinal dissemination. researchgate.netnih.gov
Increased survival. researchgate.netnih.gov
Induced apoptosis and reduced cell viability. nih.govresearchgate.net
Aged Mice (with Haloperidol) Decreased haloperidol-induced cataleptic episodes. frontiersin.orgnih.gov
Improved motor coordination. frontiersin.org
Mitigated haloperidol-induced memory impairment. frontiersin.orgnih.gov

Neurobiological Effects and Epigenetic Modulation in Brain Regions (e.g., striatum, prefrontal cortex)

Tacedinaline has been shown to exert significant neurobiological effects through epigenetic modulation in specific brain regions, notably the striatum and prefrontal cortex.

In aged mice, tacedinaline was found to impact histone acetylation. nih.gov Specifically, it was shown to rescue histone acetylation in the striatum of aged mice, which may modulate the side effects induced by antipsychotics. nih.gov The compound increased the acetylation of histone marks H3K27ac and H3K18ac at the dopamine 2 receptor (D2R) gene (Drd2) promoter in the striatum. frontiersin.orgnih.gov This epigenetic modification was associated with an increase in Drd2 mRNA and D2R protein expression in this brain region. frontiersin.orgnih.gov

In the prefrontal cortex of aged mice, while there was a decrease in H3K18ac levels with aging, tacedinaline did not significantly affect the selected histone acetylation marks at the Drd2 promoter in this region. nih.govfrontiersin.org This suggests that the effect of tacedinaline on D2R expression is region-specific. nih.gov Furthermore, studies in a maternal immune activation rat model, which is relevant to schizophrenia, showed that while prenatal Poly I:C exposure led to global changes in histone acetylation in the prefrontal cortex, tacedinaline's specific effects on neurotransmitter receptor genes in this context were not observed. frontiersin.orgdoaj.orguow.edu.au

Impact on Neurotransmitter Receptor Expression and Function in Animal Brain

Tacedinaline has a demonstrated impact on the expression and function of neurotransmitter receptors in the animal brain, particularly the dopamine D2 receptor (D2R).

In aged mice, a decrease in D2R expression in the striatum is observed, which can be rescued by tacedinaline. nih.govfrontiersin.org Chronic administration of tacedinaline was found to increase D2R protein expression in the striatum of aged mice, but not in the prefrontal cortex. nih.gov This effect is linked to the compound's ability to increase histone acetylation at the Drd2 gene promoter, thereby restoring its expression. frontiersin.org

The restoration of D2R expression by tacedinaline is believed to be the mechanism through which it alleviates motor and memory side effects induced by the antipsychotic drug haloperidol (B65202) in aged mice. frontiersin.org This suggests that tacedinaline can modulate the function of the dopaminergic system, which is crucial for motor control and cognitive processes.

Analysis of Pharmacodynamic Markers in Preclinical Models

The analysis of pharmacodynamic markers is crucial for understanding the in vivo activity of a drug. For HDAC inhibitors like tacedinaline, changes in histone acetylation are a key pharmacodynamic marker.

In preclinical studies of other HDAC inhibitors, such as ACY-1215, an increase in acetylated α-tubulin has been used as a pharmacodynamic biomarker for HDAC6 inhibition. nih.gov This was confirmed by both immunohistochemistry and Western blot analysis in xenograft mouse models. nih.gov

For tacedinaline, which is a class I HDAC inhibitor, the primary pharmacodynamic markers would be the acetylation levels of histones, particularly at the promoter regions of target genes. As demonstrated in studies with aged mice, increased acetylation of H3K27ac and H3K18ac at the Drd2 promoter in the striatum serves as a direct pharmacodynamic marker of tacedinaline's action in the brain. frontiersin.orgnih.gov This epigenetic change directly correlates with the observed physiological effects, such as the restoration of D2R expression and the amelioration of drug-induced side effects. frontiersin.org

Structural Biology and Rational Design of Tacedinaline Hydrochloride Analogues

Structure-Activity Relationships (SAR) of Tacedinaline (B1681204) Hydrochloride and its Derivatives

The typical pharmacophore model for HDAC inhibitors consists of three main components: a zinc-binding group (ZBG), a linker region, and a cap group. The ZBG chelates the essential zinc ion in the enzyme's active site, the cap group interacts with residues at the surface of the catalytic tunnel, and the linker connects these two elements. Structural modifications to each of these components in Tacedinaline analogues have provided significant insights into the structure-activity relationships that govern their inhibitory power and selectivity.

Tacedinaline belongs to the 2-aminobenzamide (B116534) class of HDAC inhibitors. Unlike the more common hydroxamic acids, the benzamide (B126) group serves as an effective zinc-binding group (ZBG). The 2-aminobenzamide moiety typically chelates the zinc ion through the ortho-amino group and the adjacent amide carbonyl oxygen. This interaction is critical for anchoring the inhibitor within the catalytic site of the HDAC enzyme.

The aniline (B41778) portion of the benzamide can be subject to metabolic toxicity, which has prompted research into alternative ZBGs. However, the 2-aminobenzamide remains a "golden standard" for targeting class I HDACs (HDAC1, 2, and 3) due to its selective binding profile, which is not always observed with hydroxamates. The crystal structure of HDAC2 has shown that the 2-aminobenzamide portion of inhibitors can access a "foot pocket" adjacent to the main catalytic region, contributing to its binding.

While the ZBG is essential for catalytic inhibition, the linker and cap groups are primary determinants of an inhibitor's potency and selectivity for specific HDAC isoforms. In the case of Tacedinaline and its derivatives, these components are crucial for interacting with the varied amino acid residues that line the entrance and length of the catalytic tunnel.

Tacedinaline itself is an example of an inhibitor that lacks a traditional, bulky capping group. However, studies on related benzamide inhibitors demonstrate the profound impact of modifying these regions.

Linker: The linker's length and rigidity are critical for correctly positioning the ZBG for optimal coordination with the zinc ion and for placing the cap group to engage with surface residues. Most benzamide inhibitors, including Tacedinaline, feature a benzamide unit as part of the linker structure.

Cap Group: The cap group interacts with residues at the rim of the catalytic site, which varies significantly between HDAC isoforms. Therefore, the size, hydrophobicity, and steric properties of the cap group are key drivers of selectivity. For instance, compounds with smaller capping groups tend to show less pronounced class I selectivity, whereas bulkier groups can confer selectivity towards other HDAC classes, such as class IIb.

The following table summarizes the inhibitory activity of Tacedinaline and a key derivative against class I HDACs, illustrating the impact of structural modifications.

CompoundTarget HDACIC50 (μM)Selectivity Notes
Tacedinaline (CI-994) HDAC10.9Potent against HDAC1, 2, and 3.
HDAC20.9No significant activity against HDAC8.
HDAC31.2
HDAC8>20
BRD2492 (Tacedinaline Derivative) HDAC1/2-High selectivity for HDAC1/2 over HDAC3 (>100-fold).
HDAC3-Potently inhibits deacetylase activity in the CoREST complex (HDAC1/2-containing) but has little effect on the Sin3A complex.

Achieving selectivity among the highly homologous class I HDACs, particularly between HDAC1/2 and HDAC3, is a significant challenge. Tacedinaline itself shows potent inhibition of HDAC1, 2, and 3. However, its derivatives have been engineered to achieve greater isoform specificity.

The ability to discriminate between HDAC1/2 and HDAC3 is structurally rooted in subtle differences in the amino acid residues at the entrance of the catalytic site. Modifications to the cap group that exploit these differences are a key strategy for developing isoform-selective inhibitors. For example, iterative modifications to capping groups in other benzamide series have yielded compounds with a 10- to 20-fold preference for HDAC1 over HDAC2 and HDAC3.

Computational Approaches in Tacedinaline Hydrochloride Research

Computational methods are indispensable tools for understanding the molecular interactions that govern the potency and selectivity of HDAC inhibitors like Tacedinaline. Techniques such as molecular docking and molecular dynamics simulations provide detailed insights into the binding process at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. For Tacedinaline and its analogues, docking studies are used to rationalize their binding modes within the catalytic channels of HDAC1, HDAC2, and HDAC3.

In a typical docking simulation, the 2-aminobenzamide group of Tacedinaline is positioned to chelate the catalytic zinc ion. The rest of the molecule is oriented to maximize favorable interactions with key amino acid residues lining the active site tunnel. These studies can validate experimental findings and guide the design of new analogues with improved binding affinity. For instance, docking studies have been used to validate the binding modes of known benzamide inhibitors, including Tacedinaline, before screening new potential inhibitors. The predicted free energy of binding from these simulations often correlates well with experimentally determined inhibition constants, providing a reliable method for prioritizing compounds for synthesis and testing.

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-enzyme complex compared to the static picture provided by molecular docking. MD simulations model the movements of atoms in the complex over time, providing insights into its stability, the conformational changes that occur upon ligand binding, and the nature of intermolecular interactions.

By simulating the Tacedinaline-HDAC complex, researchers can:

Assess Binding Stability: MD simulations can confirm whether the binding pose predicted by docking is stable over a period of nanoseconds.

Analyze Intermolecular Interactions: These simulations decode the dynamics of non-bonding interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme. This helps identify which residues are critical for maintaining the bound state.

Understand Conformational Changes: Both the ligand and the enzyme are flexible. MD can reveal how the enzyme's active site adapts to accommodate the inhibitor and how the inhibitor itself may change conformation upon binding.

These computational approaches, from docking to MD simulations, are integral to the rational design of novel Tacedinaline analogues, allowing for the prediction of binding affinity and selectivity before undertaking complex chemical synthesis.

Homology Modeling for Structural Insights into HDAC Isoforms

The rational design of selective histone deacetylase (HDAC) inhibitors, such as analogues of this compound, is often hampered by the limited availability of crystal structures for all HDAC isoforms. Homology modeling serves as a crucial computational tool to bridge this gap by constructing three-dimensional models of HDAC isoforms for which experimental structures are unavailable. nih.govnih.gov This technique relies on the principle that proteins with similar amino acid sequences will adopt similar three-dimensional structures.

The process begins with identifying a suitable template structure, which is an experimentally determined structure of a related HDAC isoform with a high degree of sequence identity to the target isoform. For instance, the crystal structure of human HDAC4 has been utilized as a template to build models of HDAC5 and HDAC9. nih.gov Similarly, the X-ray crystal structure of Danio rerio (zebrafish) HDAC10 has served as a template for modeling human HDAC10. nih.gov

Once a template is selected, the amino acid sequence of the target isoform is aligned with the template sequence. Specialized software, such as MODELLER, is then used to build the 3D model of the target protein based on the alignment and the template's coordinates. nih.govplos.org The quality and reliability of the generated homology model are paramount and are assessed through various validation techniques. These include calculating a Z-score, which measures the deviation of the model's total energy from an energy distribution derived from random conformations, and using tools like the PROCHECK server to evaluate the stereochemical quality of the model. nih.govnih.gov

Molecular dynamics (MD) simulations are often employed to further refine and validate the homology models. By simulating the dynamic behavior of the protein over time, researchers can assess the stability of the model. nih.gov Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and potential energy are monitored during the simulation to ensure the model represents a stable and physically realistic conformation. nih.govnih.gov

These validated homology models provide invaluable structural insights into the active sites of different HDAC isoforms. For example, homology models of HDAC10 and HDAC11 have been used to compare the tunnel-like active sites of these enzymes with that of HDAC8. plos.org Such studies have revealed subtle but important differences in the amino acid residues that form the active site tunnel, which can be exploited for the design of isoform-selective inhibitors. plos.org By understanding the unique structural features of each isoform's active site, medicinal chemists can design this compound analogues with modified functional groups that can specifically interact with the target isoform, thereby enhancing selectivity.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful computational strategy in drug discovery that facilitates the de novo design of novel compounds, including analogues of this compound. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govnih.gov This approach is particularly valuable when the crystal structure of the target protein is unknown, as it can be derived from a set of known active ligands. nih.gov

The process of ligand-based pharmacophore modeling begins with a dataset of molecules with known inhibitory activity against a particular HDAC isoform. nih.gov These molecules are analyzed to identify common chemical features that are crucial for their biological function. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Using specialized software, multiple pharmacophore hypotheses are generated, each representing a different spatial arrangement of these features. nih.gov The validity and predictive power of these models are then rigorously assessed. nih.gov This validation process often involves cost analysis and Fischer's randomization test to ensure the statistical significance of the model. nih.gov A well-validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features. nih.gov This virtual screening approach can significantly enrich the number of active compounds identified for further experimental testing. nih.gov

Pharmacophore models can also be integrated with structural information from the enzymatic active site to guide the rational design and optimization of inhibitors. mdpi.com By understanding the key interactions between a ligand and its target protein, chemists can strategically modify the structure of a lead compound like this compound to better fit the pharmacophore and, consequently, enhance its inhibitory activity and selectivity. mdpi.com For instance, a pharmacophore model for HDAC2 inhibitors identified key features including a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic center, and an aromatic ring. nih.gov This information can be used to design Tacedinaline analogues that incorporate these features in the correct spatial orientation to maximize their interaction with the HDAC2 active site.

Design and Synthesis of Novel this compound Analogues

Strategies for Enhancing Potency and Selectivity

The development of novel this compound analogues with enhanced potency and selectivity is a key objective in the pursuit of more effective and safer HDAC inhibitors. A common strategy involves modifying the three main components of the HDAC inhibitor pharmacophore: the zinc-binding group (ZBG), the linker region, and the cap group.

The ZBG is critical for coordinating with the zinc ion in the active site of the HDAC enzyme. While hydroxamic acids are potent ZBGs, their potential for off-target effects has led to the exploration of alternative ZBGs. nih.gov For example, 2-aminobenzamides, as seen in the structure of Tacedinaline, offer a different zinc-binding motif that can influence potency and selectivity. nih.gov

The linker region connects the ZBG to the cap group and its length and composition can significantly impact inhibitory activity. mdpi.com Studies have shown that varying the length of an aliphatic chain linker can modulate potency and selectivity for different HDAC isoforms. mdpi.com For instance, elongation of a trimethylene linker in a series of pteroic acid analogues led to improved HDAC1 and HDAC6 inhibition. mdpi.com

The cap group is responsible for interacting with the surface of the enzyme and is a primary determinant of isoform selectivity. dovepress.com Introducing different substituents on the cap group can lead to enhanced interactions with specific residues at the rim of the active site. For example, the introduction of a phenyl group in certain benzamide derivatives dramatically increased inhibitory activity for HDAC1 and HDAC2, likely due to a cation-π interaction with an arginine residue in the active site. acs.org Similarly, the use of a novel ligustrazine moiety as a cap group in a series of HDAC inhibitors resulted in compounds with greater potency towards HDAC2 than HDAC1. dovepress.com

The following table summarizes the inhibitory activities of some ligustrazine-based HDAC inhibitors, demonstrating the impact of structural modifications on potency and selectivity.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)
7a 114.353.7
7b 2434.7205.4
7c 187.6103.5
8a 156.489.7
8b 143.776.9
Data sourced from a study on ligustrazine-based HDAC inhibitors. dovepress.com

By systematically exploring these structural modifications, it is possible to fine-tune the pharmacological profile of this compound analogues to achieve desired levels of potency and selectivity for specific HDAC isoforms.

Exploration of Blood-Brain Barrier Permeability in Analog Design

For the treatment of central nervous system (CNS) disorders, the ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. nih.gov Many HDAC inhibitors have shown poor BBB penetration, which limits their therapeutic potential for neurological diseases. researchgate.net Therefore, a key aspect of designing novel this compound analogues for CNS applications is the optimization of their BBB permeability.

Several strategies can be employed to enhance the brain penetration of small molecules. One approach is to modify the physicochemical properties of the compound, such as its lipophilicity, molecular weight, and polar surface area (PSA). acs.org For benzamide-based HDAC inhibitors, it has been found that a PSA of not more than 65 is critical for brain uptake. acs.org For example, replacing an N-methylpiperazine group with a dimethylamino group in a series of benzamide derivatives reduced the PSA from 70.19 to 64.75 and resulted in a two-fold increase in BBB permeability. acs.org

Another strategy is to utilize transport mechanisms that facilitate entry into the brain. This can involve designing molecules that are substrates for specific influx transporters or that can undergo receptor-mediated transcytosis. nih.gov Additionally, the use of nanocarrier systems, such as nanoparticles, can help to deliver drugs across the BBB. nih.gov

The following table illustrates the impact of structural modifications on the BBB permeability of some benzamide HDAC inhibitors.

CompoundPolar Surface Area (PSA)BAUC/PAUC
16 70.190.04
26 64.750.08
BAUC/PAUC represents the ratio of the area under the curve in the brain to that in the plasma, a measure of BBB permeability. Data sourced from a study on image-guided synthesis of BBB permeable HDAC inhibitors. acs.org

By incorporating these design principles, it is possible to develop this compound analogues with improved BBB permeability, thereby enhancing their potential for the treatment of brain-related disorders.

Development of Dual-Targeting Inhibitors based on Tacedinaline Scaffold

A promising strategy in cancer therapy is the development of dual-targeting inhibitors that can simultaneously modulate two or more disease-relevant pathways. ekb.eg This approach can lead to synergistic therapeutic effects, overcome drug resistance, and potentially reduce side effects compared to combination therapies with multiple drugs. ekb.eg The this compound scaffold provides a versatile platform for the design of such dual-acting agents.

The design of dual-targeting inhibitors involves integrating the pharmacophoric features of inhibitors for two different targets into a single molecule. nih.gov For example, dual inhibitors targeting both HDACs and other cancer-related proteins such as focal adhesion kinase (FAK) or phosphoinositide 3-kinase (PI3K) have been developed. nih.gov

In the design of dual HDAC/FAK inhibitors, a 5-pyridinyl-1,2,4-triazole moiety has been used as a surface recognition group for FAK, while various ZBGs, including hydroxamic acids and 2-aminobenzamides, have been incorporated to inhibit HDACs. nih.gov The linker connecting these two pharmacophores is also a critical element that can influence the potency and selectivity for each target. nih.gov

Several dual-acting HDAC inhibitors are currently in clinical trials, demonstrating the clinical potential of this approach. These include CUDC-907 (a dual PI3K and HDAC inhibitor) and 4SC-202 (a dual LSD1 and HDAC inhibitor). nih.gov The development of dual-targeting inhibitors based on the Tacedinaline scaffold could offer a novel therapeutic strategy for various cancers by simultaneously targeting epigenetic regulation and other key signaling pathways involved in tumor growth and survival.

Synthesis of Radiotracers for Imaging HDACs (e.g., [11C]CI-994, [18F]BA3)

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to visualize and quantify biological processes in vivo. The development of radiolabeled HDAC inhibitors as PET tracers is of great interest for studying the role of HDACs in disease and for assessing the target engagement of HDAC inhibitor therapies. nih.gov

The synthesis of PET radiotracers involves labeling a potent and selective HDAC inhibitor with a positron-emitting radionuclide, such as carbon-11 (B1219553) ([11C]) or fluorine-18 (B77423) ([18F]). nih.govhzdr.de Carbon-11 has a short half-life of 20.4 minutes, which allows for multiple PET scans in the same subject on the same day. nih.gov Fluorine-18 has a longer half-life of 109.8 minutes, which is more suitable for longer imaging studies and for distribution to sites without an on-site cyclotron.

The radiosynthesis of these tracers often involves a multi-step process. For example, the synthesis of [11C]-labeled compounds can be achieved by reacting a suitable precursor with [11C]methyl iodide. nih.gov The synthesis of [18F]-labeled tracers, such as [18F]BA3, a selective HDAC1 inhibitor, can be performed via a nucleophilic aliphatic substitution reaction with [18F]fluoride, followed by a deprotection step. hzdr.de

A significant challenge in the development of HDAC PET tracers for brain imaging is achieving sufficient BBB permeability. nih.gov Many early-generation radiolabeled HDAC inhibitors showed poor brain uptake, limiting their utility for CNS applications. nih.gov However, more recent efforts have led to the development of brain-penetrant HDAC tracers, such as [11C]martinostat, a class I HDAC inhibitor-based tracer. nih.gov The development of radiolabeled analogues of this compound, such as [11C]CI-994, could provide valuable tools for imaging HDACs in the brain and for guiding the clinical development of novel HDAC inhibitor therapies.

Research Methodologies Applied to Tacedinaline Hydrochloride Studies

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental in characterizing the direct interaction of Tacedinaline (B1681204) with its molecular targets, primarily histone deacetylase (HDAC) enzymes. These methods provide quantitative data on the compound's inhibitory potency and kinetic profile.

The primary mechanism of Tacedinaline is the inhibition of Class I HDAC enzymes. This activity has been quantified using in vitro inhibition assays, which can be categorized as either cell-free or cell-based.

Cell-free assays utilize purified, recombinant HDAC enzymes to determine the direct inhibitory effect of the compound. In these systems, Tacedinaline (CI-994) has demonstrated potent and selective inhibition of Class I HDACs. Specifically, it shows significant activity against HDAC1, HDAC2, and HDAC3. selleckchem.comselleck.co.jpadooq.comsapphirebioscience.com For instance, typical half-maximal inhibitory concentration (IC50) values obtained from such assays are approximately 0.9 µM for HDAC1, 0.9 µM for HDAC2, and 1.2 µM for HDAC3. selleckchem.comselleck.co.jpadooq.commedchemexpress.com In contrast, its inhibitory activity against Class II HDACs like HDAC6 and HDAC8 is significantly lower, with IC50 values often exceeding 100 µM, highlighting its selectivity for Class I enzymes. sapphirebioscience.com

Cell-based assays , on the other hand, measure the consequence of HDAC inhibition within intact cells, such as the accumulation of acetylated histones. These assays confirm that Tacedinaline can access and engage its targets in a cellular environment, leading to histone hyperacetylation. adooq.com

In Vitro HDAC Inhibition by Tacedinaline (CI-994) in Cell-Free Assays
Target EnzymeIC50 Value (µM)Reference
HDAC10.9 selleckchem.comselleck.co.jpadooq.commedchemexpress.com
HDAC20.9 selleckchem.comselleck.co.jpadooq.commedchemexpress.com
HDAC31.2 selleckchem.comselleck.co.jpadooq.commedchemexpress.com
HDAC8>20 selleckchem.comselleck.co.jp

High-throughput screening (HTS) has been instrumental in identifying the selective activity of Tacedinaline across various cancer types. In these large-scale screens, libraries of epigenetic inhibitors, including Tacedinaline, are tested against panels of cancer cell lines. nih.govdoaj.orgnih.gov For example, a primary screen of 78 epigenetic inhibitors followed by a secondary screen of 20 HDAC inhibitors was used to compare response profiles in medulloblastoma, atypical teratoid/rhabdoid tumor, and glioblastoma cell lines. nih.govdoaj.orgnih.gov This unbiased approach revealed a preferential activity of HDAC inhibitors, and specifically Tacedinaline, in MYC-driven medulloblastoma. nih.govdoaj.orgnih.gov These HTS protocols typically use automated liquid handlers to dispense inhibitors in multi-well plates and measure cell viability after a set incubation period to determine the IC50 values across the cell line panel. nih.gov

Detailed enzyme kinetic studies have revealed that Tacedinaline exhibits a complex mechanism of action beyond simple competitive inhibition. Analysis of reaction progress curves has shown that Tacedinaline is a slow-binding inhibitor of HDACs 1, 2, and 3. nih.gov Specifically, it follows a "mechanism B" type of slow-binding inhibition. nih.gov This two-step mechanism involves an initial rapid formation of an enzyme-inhibitor complex, which then slowly isomerizes to a more tightly bound complex. nih.govresearchgate.net

This slow, tight-binding behavior results in a prolonged residence time on the enzyme, which can contribute to its sustained biological effects. nih.gov The inhibition constant (Ki), a measure of the inhibitor's binding affinity, has been determined through these kinetic analyses, providing a more precise quantification of its potency than IC50 values alone. nih.gov For instance, kinetic analysis revealed a Ki of less than 1 nM against HDAC1, approximately 6 nM against HDAC2, and around 39 nM against HDAC3 for a related compound, underscoring the high potency that might be underestimated by simple end-point assays. nih.gov

Cell Biology Techniques

To understand the effects of Tacedinaline on cellular processes, a variety of cell biology techniques are employed. These methods assess the compound's impact on cell growth, survival, and division.

The anti-proliferative and cytotoxic effects of Tacedinaline have been extensively documented using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8). selleckchem.commedchemexpress.comnih.gov These assays measure the metabolic activity of viable cells, which is proportional to the cell number. creative-biogene.comnih.gov In the MTT assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan (B1609692) crystals, which are then solubilized for quantification. selleck.co.jpcreative-biogene.com The CCK-8 assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce an orange-colored formazan dye, offering a more direct and often more sensitive measurement. creative-biogene.comnih.gov

Studies using these methods have demonstrated that Tacedinaline inhibits the growth of a wide spectrum of human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, vary depending on the cell line.

Antiproliferative Activity of Tacedinaline (CI-994) in Human Cancer Cell Lines
Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC50 Value (µM)Reference
HeLaCervical CancerCCK-872Not specified medchemexpress.com
HepG2Liver CancerMTT7210 medchemexpress.com
PC3Prostate CancerMTT120Not specified medchemexpress.com
LNCaPProstate CancerMTT1447.4 selleckchem.comselleck.co.jp
MGC-803Gastric CancerCCK-87211.6 medchemexpress.com
A549Lung CancerCCK-87210.17 - 20.1 adooq.commedchemexpress.com
D425 MEDMedulloblastomaCellTiter-GloNot specifiedNot specified nih.gov
MED8AMedulloblastomaCellTiter-GloNot specifiedNot specified nih.gov

Flow cytometry is a powerful technique used to analyze individual cells as they pass through a laser beam. It has been crucial in demonstrating that Tacedinaline's anti-proliferative effects are linked to the induction of cell cycle arrest and apoptosis (programmed cell death). selleckchem.comnih.gov

For cell cycle analysis , cells are treated with Tacedinaline, fixed, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). nih.govnih.gov The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). youtube.com Studies have shown that Tacedinaline treatment causes a cytostatic effect, characterized by an accumulation of cells in the G0/G1 phase and a corresponding reduction of cells in the S phase, indicating a block in cell cycle progression. selleckchem.comselleck.co.jp

For apoptosis detection , flow cytometry is used to identify cells undergoing programmed cell death. A common method involves co-staining cells with Annexin V and a viability dye like PI. nih.gov Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is unable to cross the intact membrane of live cells but can enter late apoptotic or necrotic cells where membrane integrity is compromised. nih.gov This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). nih.gov Research has confirmed that treating cancer cells, such as MYC-driven medulloblastoma lines D425 MED and MED8A, with Tacedinaline leads to a significant increase in the percentage of Annexin V-positive cells, demonstrating the induction of apoptosis. nih.gov

Western Blotting for Protein Expression and Acetylation Levels

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of Tacedinaline hydrochloride research, this method has been crucial for confirming the compound's effect on target proteins and downstream pathways.

Studies have utilized Western blotting to measure the expression levels of key oncogenic proteins following treatment with Tacedinaline. For instance, in MYC-driven medulloblastoma cell lines (MED8A and D425 MED), Western blot analysis was performed to assess MYC protein levels after treatment with Tacedinaline. springermedizin.de This is critical for determining if the drug's anti-tumor effect is associated with a reduction in this key cancer driver. springermedizin.de Similarly, in studies of diffuse large B cell lymphoma, Western blots have been used to measure the protein levels of HDAC1 and HDAC3. consensus.app

Furthermore, as Tacedinaline is an HDAC inhibitor, Western blotting is essential for verifying its primary mechanism of action: the increase of protein acetylation. Researchers have successfully used this technique to detect increased acetylation of histone H3, a direct consequence of HDAC inhibition, in various cell lines. consensus.app The general procedure involves separating cell lysate proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies against the protein of interest (e.g., MYC) or a particular post-translational modification (e.g., acetylated histones). springermedizin.de

Immunofluorescence Microscopy for Subcellular Localization and Expression

Immunofluorescence microscopy is a powerful technique that uses fluorescently labeled antibodies to visualize the location and expression of specific proteins within a cell. This methodology has been applied in studies involving Tacedinaline to understand its impact on protein distribution and abundance.

In one study, immunofluorescence microscopy was used to confirm that Tacedinaline treatment could upregulate the expression and confirm the membrane localization of somatostatin (B550006) receptor type 2 (sstr2) in neuroendocrine tumor cells. snmjournals.orgsnmjournals.org Researchers treated cells with Tacedinaline, then used a primary antibody specific for sstr2, followed by a fluorescently labeled secondary antibody (Alexa Fluor 488), to visualize the protein's location via fluorescence microscopy. snmjournals.org This provided visual evidence that the drug not only increased the amount of the target protein but also ensured it was correctly positioned on the cell membrane to be functional. snmjournals.orgsnmjournals.org

In other research, this technique was employed to observe the subcellular localization of viral proteins. For example, in a study on the BK polyomavirus, an immunofluorescence assay was used to determine the location of the Large T-antigen (LT) protein in cells treated with Tacedinaline as an HDAC1 inhibitor. nih.gov This method allows for a qualitative and semi-quantitative assessment of how inhibiting HDACs with Tacedinaline can alter the expression and compartmentalization of key proteins.

In Vitro Phagocytosis Assays

In vitro phagocytosis assays are designed to measure the ability of phagocytic cells, such as macrophages, to engulf and clear other cells. This methodology has been instrumental in demonstrating a novel immunomodulatory role for Tacedinaline.

Research on MYC-driven medulloblastoma has shown that Tacedinaline can sensitize cancer cells to macrophage-mediated phagocytosis. springermedizin.deresearchgate.netresearchgate.net In these assays, human monocytes are first isolated and differentiated into macrophages. springermedizin.de The target cancer cells are then treated with Tacedinaline or a vehicle control before being co-cultured with the macrophages. springermedizin.de The combination of Tacedinaline with an anti-CD47 monoclonal antibody, which blocks a key "don't eat me" signal on cancer cells, was shown to significantly enhance the phagocytosis of tumor cells by macrophages compared to either treatment alone. springermedizin.de The extent of phagocytosis is typically quantified using flow cytometry, which can differentiate and count the number of macrophages that have engulfed the fluorescently labeled cancer cells. springermedizin.de

Clonogenic Survival Assays

Clonogenic survival assays, or colony formation assays, are an in vitro method used to determine the long-term effectiveness of a cytotoxic agent by assessing a single cell's ability to proliferate and form a colony. This technique has been used to evaluate Tacedinaline's potential as a radiosensitizer.

A study on neuroendocrine tumor (NET) cells investigated the synergistic effects of Tacedinaline in combination with γ-irradiation. snmjournals.org NET cell lines (BON1 and QGP1) were treated with a low dose of Tacedinaline (2.5 μM) and then subjected to irradiation. snmjournals.org The clonogenic survival assay demonstrated that the combination of Tacedinaline and radiation was superior to either treatment alone in reducing the ability of the cancer cells to form colonies. snmjournals.org The results were quantified by calculating a Sensitizer Enhancement Ratio (SER), which measures the enhancing effect of the drug on radiation therapy. snmjournals.org For Tacedinaline combined with 5-fluorouracil (B62378) and radiation, the effect was even more pronounced. snmjournals.org

Sensitizer Enhancement Ratios (SER) for Tacedinaline in Neuroendocrine Tumor Cells snmjournals.org
Cell LineTreatmentSensitizer Enhancement Ratio (SER)
BON1Tacedinaline1.10
5-Fluorouracil + Tacedinaline9.46
QGP1Tacedinaline1.01
5-Fluorouracil + Tacedinaline1.87

Wound Healing Assays for Cell Migration

The wound healing assay is a straightforward and widely used method to study cell migration in vitro. It involves creating an artificial gap, or "wound," in a confluent cell monolayer and capturing images at regular intervals to measure the rate at which the cells migrate to close the gap.

This methodology has been applied to evaluate the effect of HDAC inhibitors related to Tacedinaline on cancer cell migration. In a study focused on developing novel class I selective HDAC inhibitors based on the Tacedinaline scaffold, a modified wound healing assay was used. nih.gov The investigation found that potent HDAC1/2 inhibitory properties of the newly developed compounds were reflected by an attenuated cell migration in selected breast cancer cell lines. nih.gov While not always directly testing Tacedinaline itself, these studies use the wound healing assay to confirm that the biological activity of Tacedinaline-like compounds includes the inhibition of cell migration, a key process in cancer metastasis. springermedizin.denih.govd-nb.info

Molecular Biology and Genomic Approaches

RNA Sequencing for Transcriptomic Analysis

RNA sequencing (RNA-seq) is a high-throughput technique used to analyze the entire transcriptome of a cell, providing a comprehensive snapshot of all gene activity at a specific moment. This powerful genomic approach has been employed to uncover the broad molecular changes induced by this compound.

In the study of MYC-driven medulloblastoma, RNA-seq was performed on tumor cells treated with Tacedinaline to identify differentially expressed genes and affected cellular pathways. springermedizin.de The analysis revealed that Tacedinaline treatment led to the induction of the nuclear factor-κB (NF-κB) pathway. springermedizin.deresearchgate.net Subsequent ingenuity pathway analysis (IPA) identified numerous canonical pathways that were significantly activated in response to the drug. springermedizin.de This transcriptomic data provides a global, unbiased view of the cellular response to Tacedinaline, moving beyond single-protein analysis and revealing complex signaling network alterations. springermedizin.de

Top Canonical Pathways Activated by Tacedinaline in Medulloblastoma Cells (Identified by IPA) springermedizin.de
Pathway Name-log(p-value)Activation z-score
Antigen Presentation Pathway11.032.236
Role of Pattern Recognition Receptors in Recognition of Bacteria and Viruses8.832.828
Interferon Signaling8.613.000
Death Receptor Signalling7.442.449
Activation of IRF by Cytosolic Pattern Recognition Receptors7.182.646
Dendritic Cell Maturation6.993.317
Role of RIG1-like Receptors in Antiviral Innate Immunity6.672.236

Quantitative Real-Time PCR for Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a crucial technique used in this compound studies to measure changes in gene expression. This method allows for the precise quantification of specific messenger RNA (mRNA) transcripts, providing insight into the molecular pathways affected by the compound.

In studies investigating Tacedinaline's effects on MYC-driven medulloblastoma, qRT-PCR was employed to analyze the expression of key genes. nih.gov For instance, the expression levels of MYC and Transglutaminase 2 (TGM2) were quantified using TaqMan probes. nih.gov To ensure the accuracy of the results, the raw data was normalized against the expression of stably expressed housekeeping genes, such as PPIA and PGK1, using the ΔΔCT method for relative quantification. nih.gov

Similarly, in neurological studies involving aged mouse models, qRT-PCR was used to determine the impact of Tacedinaline on the expression of the Dopamine (B1211576) 2 Receptor (Drd2) gene in the striatum and prefrontal cortex. nih.gov In these experiments, β-actin was used as the reference gene for normalization. nih.gov The findings from these analyses revealed that co-administration of Tacedinaline with the antipsychotic drug haloperidol (B65202) significantly increased Drd2 mRNA expression in the striatum of aged mice. frontiersin.orgnih.gov This upregulation of Drd2 is believed to be a key mechanism by which Tacedinaline mitigates certain drug-induced side effects. nih.gov

Table 1: Gene Expression Analysis with this compound using qRT-PCR

Gene AnalyzedDisease ModelKey FindingHousekeeping GenesSource
MYCMYC-Driven MedulloblastomaExpression levels were quantified post-treatment.PPIA, PGK1 nih.gov
TGM2MYC-Driven MedulloblastomaRNA sequencing revealed TGM2 expression followed NF-κB pathway induction after Tacedinaline treatment. nih.govPPIA, PGK1 nih.gov
Drd2Aged Mouse Model (Haloperidol-induced side effects)Significantly increased mRNA expression in the striatum. frontiersin.orgnih.govβ-actin nih.gov

Chromatin Immunoprecipitation (ChIP) for Histone Modification Analysis

Chromatin Immunoprecipitation (ChIP) is a powerful technique utilized to investigate the interactions between proteins and DNA within the cell's natural chromatin context. In the context of this compound research, ChIP has been instrumental in elucidating the epigenetic mechanisms underlying the compound's effects, specifically its influence on histone modifications at gene promoters. nih.govnih.gov Histone modifications, such as acetylation, are key regulators of gene transcription. nih.gov

Studies have employed ChIP followed by quantitative real-time PCR (ChIP-qPCR) to examine how Tacedinaline alters the histone code at specific gene loci. nih.gov In research focused on the neurological effects of Tacedinaline in aged mice, ChIP assays were performed to measure the levels of specific acetylated histone marks at the promoter of the Dopamine 2 Receptor (Drd2) gene. nih.gov The results of these biochemical analyses demonstrated that the administration of Tacedinaline led to a significant increase in the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) and lysine 18 (H3K18ac) at the Drd2 promoter in the striatum. nih.gov This heightened acetylation is directly linked to the increased expression of the Drd2 gene, suggesting that Tacedinaline's therapeutic effects in this model are mediated through the epigenetic upregulation of this key receptor. nih.gov

Table 2: Histone Modification Analysis at the Drd2 Promoter with this compound

Histone Mark AnalyzedGene PromoterBrain RegionObserved Effect of TacedinalineSource
H3K27acDrd2StriatumIncreased Acetylation nih.gov
H3K18acDrd2StriatumIncreased Acetylation nih.gov

Preclinical Animal Model Studies

Establishment and Characterization of Animal Disease Models

Preclinical studies of this compound have utilized various well-characterized animal models to investigate its efficacy in different disease contexts.

In oncology research, orthotopic xenograft mouse models of MYC-driven medulloblastoma are prominently used. nih.gov These models are established by injecting human medulloblastoma cell lines, such as D425 MED and MED8A, directly into the cerebella of immunodeficient mice (e.g., NSG mice). nih.gov To enable non-invasive monitoring of tumor growth and dissemination, the cancer cells are engineered to express green fluorescent protein (GFP) and luciferase. nih.gov Tumor engraftment and progression are then tracked using bioluminescence imaging (BLI). nih.gov This approach creates a tumor microenvironment that more closely mimics human disease, allowing for the evaluation of Tacedinaline's effects on both primary tumor growth and metastatic spread. nih.gov

In the field of neuroscience, aged mouse models have been employed to study Tacedinaline's potential to counteract the side effects of antipsychotic medications. nih.gov These studies typically involve using both young (e.g., 3 months) and aged (e.g., 21 months) mice to investigate age-related differences in drug response. nih.gov The aged mice are treated with the antipsychotic drug haloperidol to induce motor and memory deficits, thereby creating a model that reflects the increased sensitivity to side effects observed in elderly patients. nih.gov

Behavioral Phenotyping in Neurological Animal Models

In studies using neurological animal models, a battery of behavioral tests is conducted to phenotype the effects of this compound. These assessments are critical for determining the compound's impact on motor function and cognition.

Specifically, in aged mice treated with haloperidol, Tacedinaline was evaluated for its ability to mitigate drug-induced side effects. nih.gov Cataleptic behavior, a form of motor impairment, was measured using the bar test, where Tacedinaline was found to significantly decrease the severity of haloperidol-induced catalepsy. nih.govnih.gov Motor coordination was also assessed, and results indicated that Tacedinaline could improve performance in aged mice. nih.gov Furthermore, the compound was shown to alleviate memory impairment induced by haloperidol, demonstrating a positive effect on recognition memory function. nih.govnih.gov These behavioral phenotyping studies provide functional evidence of Tacedinaline's neuro-modulatory effects. nih.gov

Ex Vivo Analysis of Tissues from Animal Models

Following the completion of in vivo studies, tissues are harvested from the animal models for detailed ex vivo analysis to uncover the molecular and cellular changes induced by this compound.

In the orthotopic xenograft models of medulloblastoma, tumor-bearing brain tissue is analyzed by flow cytometry. nih.gov This technique is used to characterize the tumor immune microenvironment, specifically to quantify the infiltration and polarization profile of macrophages. nih.gov Cell surface markers such as CD11b (total macrophages), CD80, and CD64 (M1 pro-inflammatory phenotype) are used to determine how Tacedinaline treatment affects the host's anti-tumor immune response. nih.gov Studies found that Tacedinaline treatment led to an increased infiltration of macrophages, particularly those with a pro-inflammatory M1 phenotype, into the tumor site. nih.gov

In the neurological aged mouse models, biochemical analyses are performed on specific brain regions, such as the striatum. nih.gov These ex vivo assessments include qRT-PCR and Western blotting to measure the mRNA and protein expression levels of the Dopamine 2 Receptor (D2R), respectively. nih.govnih.gov Additionally, ChIP assays are conducted on striatal tissue to analyze histone acetylation patterns at the Drd2 gene promoter. nih.gov These analyses have collectively shown that Tacedinaline increases D2R expression by modulating histone acetylation. nih.gov

Orthotopic Xenograft Models

Orthotopic xenograft models are a cornerstone of in vivo research on this compound, particularly in the context of brain tumors like medulloblastoma. nih.gov These models involve the implantation of human cancer cells into the corresponding anatomical location in an immunodeficient animal, thereby replicating the native tumor microenvironment more accurately than subcutaneous models. nih.gov

For Tacedinaline studies, MYC-driven medulloblastoma cell lines (D425 MED and MED8A) equipped with luciferase reporters are surgically injected into the cerebella of NSG mice. nih.gov The use of luciferase allows for the longitudinal, non-invasive monitoring of tumor burden and response to therapy via bioluminescence imaging (BLI). nih.gov These models have been instrumental in demonstrating the in vivo efficacy of Tacedinaline. nih.gov Research has shown that the compound exhibits significant anti-tumoral effects, inhibiting the growth of the primary tumor and, importantly, reducing the dissemination of cancer cells to the leptomeninges, a common site of metastasis in medulloblastoma. nih.gov

Table 3: Characteristics of Orthotopic Xenograft Models in Tacedinaline Research

ParameterDescriptionSource
Animal Strain NSG (NOD scid gamma) mice nih.gov
Tumor Type MYC-driven Medulloblastoma nih.gov
Cell Lines Used D425 MED, MED8A nih.gov
Implantation Site Cerebellum (Orthotopic) nih.gov
Monitoring Technique Bioluminescence Imaging (BLI) nih.gov
Key Application Evaluating efficacy against primary tumor growth and leptomeningeal dissemination. nih.gov

Future Directions in Academic Research on Tacedinaline Hydrochloride

Exploration of Novel Epigenetic Targets and Mechanisms

While Tacedinaline (B1681204) is well-characterized as an inhibitor of HDAC1, HDAC2, and HDAC3, future research is focused on elucidating its effects on the broader epigenetic landscape. medchemexpress.comselleckchem.com A significant area of investigation involves understanding how Tacedinaline differentially affects various HDAC-containing multi-protein complexes. For instance, studies have shown that benzamide (B126) inhibitors like Tacedinaline can bind to the NuRD, CoREST, and MiDAC complexes with distinct kinetics, while showing no affinity for the Sin3 complex. mdpi.com This complex-specific activity suggests a more nuanced mechanism of action than simple enzyme inhibition and opens up research into targeting specific gene-regulatory complexes.

Furthermore, recent studies have uncovered novel mechanisms of action in specific cancer types. In preclinical models of MYC-driven medulloblastoma, Tacedinaline treatment was found to induce the nuclear factor-κB (NF-κB) pathway. nih.govnih.gov This activation led to the expression of transglutaminase 2 (TGM2), which in turn enhanced the secretion of inflammatory cytokines and the expression of cell surface "eat-me" signals like calreticulin (B1178941). nih.govnih.gov This finding points to a previously unappreciated mechanism where Tacedinaline can modulate the tumor immune microenvironment, a direction ripe for further exploration.

Development of Highly Selective and Potent Isoform-Specific Inhibitors

A major challenge in the development of HDAC inhibitors has been achieving isoform selectivity, particularly among the highly homologous Class I enzymes. mdpi.com Tacedinaline exhibits selectivity for Class I HDACs over Class II, with notable potency against HDAC1, HDAC2, and HDAC3, but significantly less activity against the Class I enzyme HDAC8. selleckchem.com

TargetIC₅₀ (μM)
HDAC10.9
HDAC20.9
HDAC31.2
HDAC8>20

Future research efforts are directed at using the chemical scaffold of Tacedinaline to design next-generation inhibitors with even greater selectivity, such as distinguishing between HDAC1 and HDAC2. Given that different HDAC isoforms can have non-redundant and even opposing biological functions, developing highly specific inhibitors is crucial for maximizing therapeutic efficacy while minimizing off-target effects. An emerging strategy is to design inhibitors that target the unique protein-protein interactions within specific HDAC complexes rather than solely the catalytic active site. mdpi.com

Advanced Computational Modeling for Inhibitor Optimization

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the drug discovery process. Future work on Tacedinaline hydrochloride and its analogs will heavily leverage these approaches for inhibitor optimization. Structure-based drug design, using the crystal structures of HDAC enzymes, can help in rationally modifying the Tacedinaline scaffold to improve binding affinity and selectivity.

The general pharmacophore for HDAC inhibitors consists of a zinc-binding group, a linker region, and a "cap" group that interacts with the surface of the enzyme. researchgate.net Advanced computational modeling can be used to:

Predict how modifications to the benzanilide (B160483) structure of Tacedinaline will affect its interaction with the zinc ion in the active site. drugbank.com

Simulate the dynamics of the linker region within the enzyme's catalytic tunnel to optimize its length and flexibility.

Design novel cap groups that can exploit subtle structural differences between HDAC isoforms to achieve higher selectivity.

These in silico methods can significantly reduce the number of compounds that need to be synthesized and tested, streamlining the development of optimized inhibitors.

Investigation of this compound in Emerging Preclinical Disease Models

While Tacedinaline has been extensively studied in cancer, its future lies in exploring its therapeutic potential in other disease contexts. Research is expanding into emerging preclinical models for conditions where epigenetic dysregulation is a known factor.

Neuro-oncology and Neurodegenerative Disorders: Recent studies have demonstrated Tacedinaline's efficacy in orthotopic xenograft models of MYC-driven medulloblastoma, a pediatric brain tumor. nih.gov The inhibitor not only reduced primary tumor growth but also decreased leptomeningeal dissemination, a common form of metastasis. nih.gov This success in a central nervous system (CNS) malignancy provides a strong rationale for its investigation in other neurological disorders. Furthermore, research in aged mice has shown that Tacedinaline can mitigate some motor and memory side effects induced by antipsychotic drugs, suggesting a potential role in addressing age-related neurological decline. frontiersin.org The broader class of HDAC inhibitors is being actively investigated for neuroprotective effects in models of various neurodegenerative diseases. frontiersin.org

Infectious Diseases Beyond HIV Latency: The role of HDAC inhibitors in reactivating latent HIV is well-documented. nih.govfrontiersin.orgnih.gov However, the "shock-and-kill" strategy could potentially be applied to other latent viral infections. Future research may explore the use of Tacedinaline to disrupt latency in other viruses where transcriptional repression via histone deacetylation plays a key role.

Elucidation of Synergistic Molecular Interactions with Other Molecularly Targeted Agents

A pivotal direction for future research is the use of Tacedinaline in combination therapies. By modulating the epigenome, Tacedinaline can sensitize cells to the effects of other drugs, leading to synergistic outcomes. A compelling recent example is the combination of Tacedinaline with an anti-CD47 monoclonal antibody. nih.govdoaj.org In medulloblastoma models, Tacedinaline treatment increased inflammatory signals on tumor cells, which marked them for destruction by macrophages; the addition of the anti-CD47 antibody, which blocks a "don't eat me" signal, significantly enhanced this phagocytic clearance and improved survival in animal models. nih.govdoaj.org

Earlier studies also noted a marked synergistic effect between Tacedinaline and the chemotherapeutic agent gemcitabine (B846) in non-small cell lung cancer cell lines. medchemexpress.com Future investigations will likely focus on identifying other rational combination strategies, pairing Tacedinaline with immunotherapies, other epigenetic modifiers, or targeted signal transduction inhibitors to overcome drug resistance and improve therapeutic outcomes.

Rational Design of Brain-Penetrant HDAC Inhibitors for Central Nervous System Applications

The demonstrated in vivo efficacy of Tacedinaline in orthotopic brain tumor models suggests that it possesses some ability to cross the blood-brain barrier. nih.gov This provides a critical starting point for the rational design of novel HDAC inhibitors specifically optimized for CNS applications. Treating primary brain tumors and neurodegenerative diseases requires compounds with high brain penetration and prolonged CNS residency. Future research will focus on modifying the physicochemical properties of Tacedinaline-like molecules to enhance their ability to enter the CNS, potentially leading to more effective treatments for conditions like glioblastoma, medulloblastoma, and other neurological disorders. doaj.org

Application of this compound as a Chemical Probe for Epigenetic Research

Beyond its therapeutic potential, Tacedinaline serves as a valuable research tool. As a selective Class I HDAC inhibitor, it can be used as a "chemical probe" to investigate the fundamental roles of these enzymes in various biological processes. d-nb.info For example, in a large-scale drug screen across various pediatric brain tumors, Tacedinaline helped to identify a specific vulnerability of MYC-driven medulloblastoma to Class I HDAC inhibition, whereas other tumor types showed little response. nih.govdoaj.org This use as a probe allows researchers to dissect complex cellular pathways, validate epigenetic targets, and identify patient populations most likely to respond to specific therapies. Future studies will continue to use Tacedinaline to explore the function of Class I HDACs in health and disease.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tacedinaline hydrochloride with high purity, and how can impurities be minimized?

  • Methodological Answer : Synthesis typically involves condensation reactions under controlled pH and temperature. For hydrochloride salts, post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical. Impurity profiling should employ HPLC with UV detection (e.g., C18 column, 254 nm) . TLC (silica GF254, ethyl acetate:methanol 9:1) can preliminarily assess reaction progress . Safety protocols for handling volatile solvents and corrosive agents (e.g., HCl) must align with OSHA guidelines, including fume hood use and PPE compliance .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use FT-IR (to confirm amine and aromatic C-H stretches) and 1^1H/13^13C NMR (to verify proton environments and carbon骨架). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
  • Purity Assessment : HPLC-DAD (≥95% purity threshold) with comparison to reference standards. Karl Fischer titration quantifies residual water, while elemental analysis validates stoichiometry (C, H, N, Cl) .
  • Data Table :
TechniqueParametersAcceptance Criteria
HPLCC18, 1 mL/min, 254 nmRetention time ±0.2 min vs. standard
NMRDMSO-d6, 400 MHzδ 7.2–8.1 ppm (aromatic protons)
HRMSESI+, m/z[M+H]+ within 2 ppm of theoretical

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves (tested for HCl resistance via ASTM D6978), lab coats, and safety goggles.
  • Engineering Controls : Use fume hoods for powder handling to avoid inhalation (OSHA PEL: 15 mg/m³ for respirable particles) .
  • Spill Management : Neutralize liquid spills with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations and seek medical evaluation .

Advanced Research Questions

Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) of this compound be systematically optimized?

  • Methodological Answer :

  • Formulation Strategies : Use hydrogels (e.g., carbopol-based) for sustained release. Preformulation studies should assess solubility (e.g., pH-solubility profile) and stability (accelerated degradation at 40°C/75% RH for 3 months) .
  • Animal Models : Administer via oral gavage in rodents (dose: 10–50 mg/kg) with serial blood sampling. LC-MS/MS quantifies plasma concentrations; non-compartmental analysis calculates AUC, t1/2t_{1/2}, and CmaxC_{\text{max}} .
  • Data Contradictions : If bioavailability discrepancies arise between batches, re-evaluate particle size (via laser diffraction) or crystallinity (PXRD) to identify polymorphism .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Mechanistic Studies : Perform target engagement assays (e.g., SPR for binding affinity) to confirm drug-target interaction. Compare results across cell lines (primary vs. immortalized) to rule out model-specific artifacts .
  • Metabolite Profiling : Identify active/inactive metabolites via liver microsome incubations (LC-HRMS). Adjust dosing regimens if first-pass metabolism reduces efficacy .
  • Statistical Tools : Use Bland-Altman plots to assess agreement between in vitro IC50 and in vivo ED50 values. Bayesian meta-analysis reconciles conflicting datasets .

Q. How should researchers design stability studies for this compound formulations under stress conditions (e.g., light, heat, humidity)?

  • Methodological Answer :

  • Stress Testing : Expose formulations to:
  • Heat : 40°C, 75% RH for 6 months (ICH Q1A guidelines).
  • Light : 1.2 million lux-hours UV/vis exposure.
  • Hydrolysis : pH 1–9 buffers at 37°C for 72 hours.
  • Analytical Endpoints : Monitor degradation via HPLC (new peaks >0.1% threshold) and colorimetric assays (e.g., oxidation products) .
  • Data Table :
ConditionDegradation MarkerAnalytical Method
HeatDehydrochlorinationHPLC (retention time shift)
LightN-Oxide formationLC-MS/MS (m/z +16)
Acidic pHHydrolysis to free baseNMR (loss of HCl peaks)

Guidelines for Data Interpretation and Reporting

  • Literature Review : Use systematic search strategies (e.g., PubMed/MEDLINE filters for preclinical studies) to contextualize findings. Exclude non-peer-reviewed sources .
  • Ethical Reporting : Adhere to NIH guidelines for animal studies (e.g., ARRIVE checklist) and declare conflicts of interest .
  • Statistical Rigor : Report p-values with effect sizes (Cohen’s d) and 95% CIs. Use Shapiro-Wilk tests to verify normality before parametric analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.